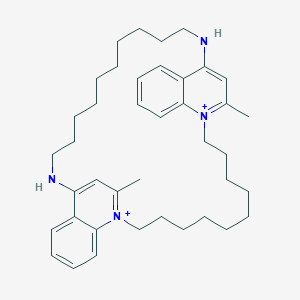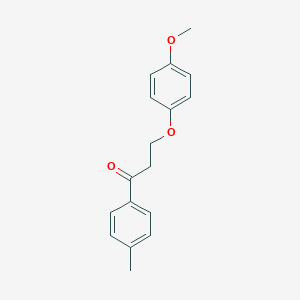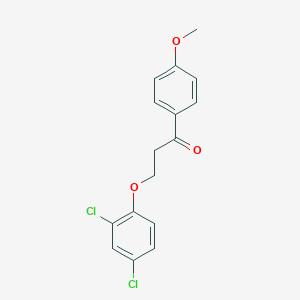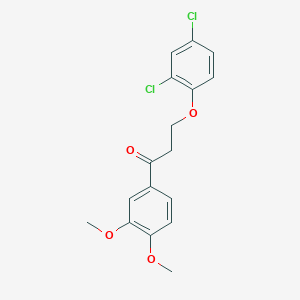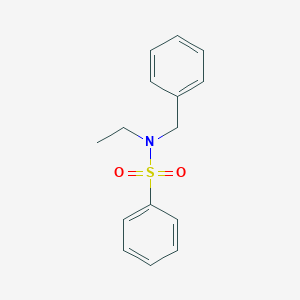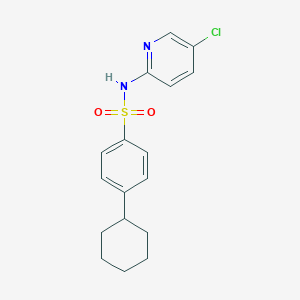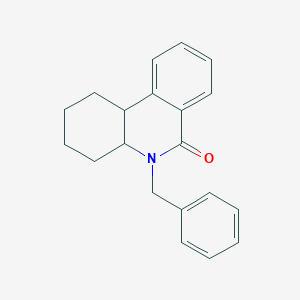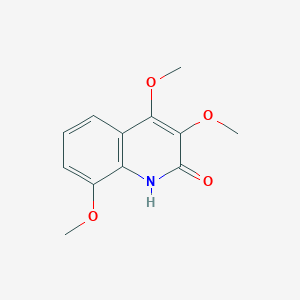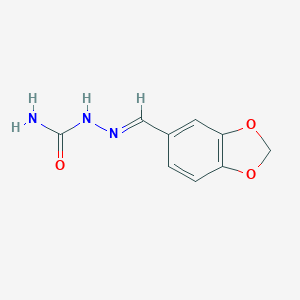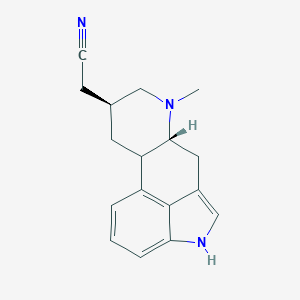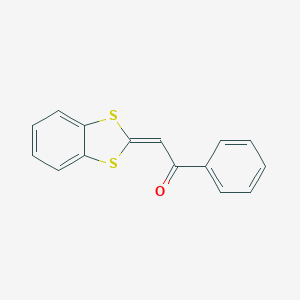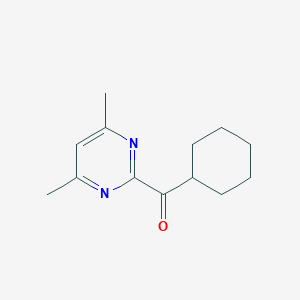
cyclohexyl(4,6-dimethyl-2-pyrimidinyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cyclohexyl(4,6-dimethyl-2-pyrimidinyl)methanone is an organic compound with the molecular formula C13H18N2O It features a cyclohexyl group attached to a pyrimidine ring substituted with two methyl groups at the 4 and 6 positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of cyclohexyl(4,6-dimethyl-2-pyrimidinyl)methanone typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Substitution with Methyl Groups: The 4 and 6 positions on the pyrimidine ring are substituted with methyl groups using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Cyclohexyl Group: The final step involves the Friedel-Crafts acylation of the substituted pyrimidine with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives, alkylated products.
科学研究应用
cyclohexyl(4,6-dimethyl-2-pyrimidinyl)methanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which cyclohexyl(4,6-dimethyl-2-pyrimidinyl)methanone exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological responses. The exact pathways involved can vary based on the specific application and context.
相似化合物的比较
cyclohexyl(4,6-dimethyl-2-pyrimidinyl)methanone can be compared with other ketones and pyrimidine derivatives:
Cyclohexyl(4-methyl-2-pyrimidinyl) ketone: Similar structure but with only one methyl group, potentially leading to different reactivity and applications.
Cyclohexyl(4,6-dimethyl-2-pyridinyl) ketone: A pyridine ring instead of pyrimidine, which may affect its chemical properties and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both cyclohexyl and pyrimidine moieties, which confer distinct chemical and biological properties.
属性
分子式 |
C13H18N2O |
|---|---|
分子量 |
218.29 g/mol |
IUPAC 名称 |
cyclohexyl-(4,6-dimethylpyrimidin-2-yl)methanone |
InChI |
InChI=1S/C13H18N2O/c1-9-8-10(2)15-13(14-9)12(16)11-6-4-3-5-7-11/h8,11H,3-7H2,1-2H3 |
InChI 键 |
IFGXEBFMVJVIGO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)C(=O)C2CCCCC2)C |
规范 SMILES |
CC1=CC(=NC(=N1)C(=O)C2CCCCC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


